molecular formula C25H23BrN2O5 B11626479 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11626479
M. Wt: 511.4 g/mol
InChI Key: ZBZISSIWUDRNDW-LSDHQDQOSA-N
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Description

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a bromophenyl group, a hydroxy group, an oxazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Formation of the pyrrolidine-2,3-dione core: This can be synthesized through a condensation reaction between an appropriate amine and a dicarbonyl compound.

    Final assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. The presence of the bromophenyl and oxazole groups suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
  • (4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
  • (4E)-4-[(4-iodophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups. The presence of the bromophenyl group provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Additionally, the oxazole ring and methoxyphenyl group contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23BrN2O5/c1-25(2,3)18-13-19(27-33-18)28-21(14-7-11-17(32-4)12-8-14)20(23(30)24(28)31)22(29)15-5-9-16(26)10-6-15/h5-13,21,29H,1-4H3/b22-20+

InChI Key

ZBZISSIWUDRNDW-LSDHQDQOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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